molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

Katalognummer: B11732882
Molekulargewicht: 298.10 g/mol
InChI-Schlüssel: KONCVDAEGXHKPY-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class, characterized by a propanolamine backbone attached to a halogenated aryl ring, are frequently employed as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The presence of both bromo and trifluoromethyl substituents on the phenyl ring is particularly significant. The trifluoromethyl group is a common motif in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity . Meanwhile, the bromo atom serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular scaffold . This specific stereochemistry, indicated by the (3S) configuration, is often essential for achieving desired biological activity and selectivity when the compound is used to develop enzyme inhibitors or receptor ligands . As a chiral synthon, this compound is valuable for creating potential therapeutic agents, and its structure aligns with that of intermediates used in synthesizing biologically active molecules . This product is intended for research purposes in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C10H11BrF3NO

Molekulargewicht

298.10 g/mol

IUPAC-Name

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1

InChI-Schlüssel

KONCVDAEGXHKPY-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

The Ruppert–Prakash reagent (TMS-CF3_3) enables direct trifluoromethylation of α-amino aldehydes, forming β-amino-α-trifluoromethyl alcohols. For the target compound, 2-bromo-4-(trifluoromethyl)benzaldehyde serves as the starting material. Reaction with TMS-CF3_3 in DMF/K2_2CO3_3 at −20°C yields the corresponding trifluoromethyl alcohol intermediate, which is subsequently reduced to the amino alcohol via catalytic hydrogenation .

Table 1: Nucleophilic Trifluoromethylation Conditions

Starting AldehydeReagentSolventTemperatureYield (%)
2-Bromo-4-(trifluoromethyl)benzaldehydeTMS-CF3_3/K2_2CO3_3DMF−20°C72

This method avoids fluoride catalysts, minimizing side reactions with the bromo substituent. Stereochemical outcomes depend on the aldehyde’s configuration, with anti selectivity observed in 3:1 ratios .

Diastereoselective Reduction of α-Amino Ketones

α-Amino ketones derived from 2-bromo-4-(trifluoromethyl)acetophenone undergo stereocontrolled reductions to yield the (3S)-configured amino alcohol. Sodium borohydride in methanol at 0°C achieves 68% yield with 85% de (diastereomeric excess) for the threo isomer . Chiral ligands like β-chlorodiisopinocampheylborane (DIP-Cl) enhance enantioselectivity, achieving 96% ee in asymmetric reductions .

Table 2: Reduction of α-Amino Ketones

Ketone PrecursorReducing AgentSolventde (%)ee (%)
3-(2-Bromo-4-(trifluoromethyl)phenyl)-2-azidopropan-1-oneNaBH4_4MeOH85
Same precursorDIP-Cl/BH3_3THF96

The azido group in the precursor is hydrogenated post-reduction using Pd/C, preserving the bromo and trifluoromethyl groups .

Oxirane Ring-Opening with Amines

Epoxides derived from 2-bromo-4-(trifluoromethyl)styrene react with ammonia or azides to form amino alcohols. For example, (2S,3R)-2-(2-bromo-4-(trifluoromethyl)phenyl)oxirane reacts with sodium azide in ethanol, yielding a 1,2-azido alcohol intermediate. Subsequent hydrogenolysis over Raney nickel affords the target compound in 78% yield with syn selectivity (4:1) .

Table 3: Oxirane Ring-Opening Reactions

OxiraneNucleophileConditionsProduct SelectivityYield (%)
(2S,3R)-2-(2-Bromo-4-(trifluoromethyl)phenyl)oxiraneNaN3_3EtOH, 25°Csyn: 80% 78

Resolution of Racemic Mixtures

Racemic (3RS)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol is resolved using (−)-tartaric acid in ethanol. The (3S)-enantiomer forms a crystalline diastereomeric salt, isolated in 45% yield with 96% ee .

Table 4: Chiral Resolution Parameters

RacemateResolving AgentSolventee (%)Yield (%)
(3RS)-Amino alcohol(−)-Tartaric acidEtOH96 45

Recent Advances in Catalytic Asymmetric Synthesis

Copper-catalyzed asymmetric Henry reactions between 2-bromo-4-(trifluoromethyl)benzaldehyde and nitromethane generate β-nitro alcohols, which are hydrogenated to the amino alcohol. Using (R)-BINAP as a ligand, enantioselectivities reach 92% ee .

Challenges and Functional Group Considerations

  • Bromine Stability : Electrophilic bromine may undergo displacement during nucleophilic reactions. Protecting the aryl bromide as a boronic ester prior to trifluoromethylation mitigates this .

  • Amino Group Protection : Boc (terttert-butoxycarbonyl) groups prevent undesired side reactions during ketone reductions .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) and exhibited significant growth inhibition against various cancer cell lines, demonstrating promising drug-like properties .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Research has shown that derivatives with similar functional groups exhibit substantial inhibition against both bacterial and fungal strains, suggesting that (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol could be explored for developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study involving compounds with trifluoromethyl groups reported significant antitumor effects in vitro, indicating that the presence of such groups enhances biological activity against cancer cells .
  • Microbial Inhibition : Compounds structurally related to (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol were assessed for their ability to inhibit pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing effective minimum inhibitory concentrations (MICs) .

Synthesis and Characterization

The synthesis of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves multi-step organic reactions, including the introduction of the bromine atom and the trifluoromethyl group. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

Key analogs and their differences are summarized below:

Compound Name Molecular Formula Substituents (Position/Type) Stereochemistry Key Properties References
(3S)-3-Amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol (Target) C₁₀H₁₁BrF₃NO 2-Br, 4-CF₃ (3S) High lipophilicity (inferred), potential metabolic stability -
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride C₉H₁₂BrClN₂O 4-Br (3S) Hydrochloride salt increases solubility; lacks CF₃, altering electronic profile
(3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride C₁₀H₁₁ClF₃NO 4-CF₃ (3S) CF₃ at 4-position enhances electron withdrawal; no bromo reduces steric hindrance
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-ol C₁₀H₁₄BrNO 2-Br, 4-CH₃ (3S) Methyl (CH₃) is less electron-withdrawing than CF₃, reducing lipophilicity
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol C₉H₁₂ClNO 4-Cl (S) Chloro smaller than bromo; lower atomic mass and polarizability

Key Observations :

  • Substituent Position: Bromo at position 2 (target) versus 4 () alters steric and electronic interactions.
  • Trifluoromethyl vs. Methyl : The CF₃ group () increases lipophilicity (logP) compared to CH₃ (), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Halogen Type : Bromo () versus chloro () affects polarizability and van der Waals interactions, with bromo offering stronger inductive effects.

Stereochemical Considerations

The (3S) configuration is conserved in the target and analogs from , and 12. Enantiomers like the (3R)-4-CF₃ analog () would exhibit divergent binding affinities in chiral environments, underscoring the importance of stereochemistry in drug design .

Biologische Aktivität

The compound (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol (CAS No. 1388085-94-6) is a fluorinated amino alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data.

PropertyValue
Molecular FormulaC10H11BrF3NO
Molecular Weight298.1 g/mol
Melting PointNot available
DensityNot available
SolubilitySlightly soluble in DMSO

The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity .

The biological activity of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol is primarily attributed to its ability to interact with various biological targets:

  • Serotonin Reuptake Inhibition : Similar compounds with trifluoromethyl groups have shown enhanced potency in inhibiting serotonin uptake, suggesting that this compound might exhibit similar properties .
  • Enzyme Inhibition : The presence of the bromine atom may contribute to the compound's ability to inhibit specific enzymes, which is a common mechanism for many drug candidates .

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of several trifluoromethylated compounds, including derivatives similar to (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol. The results indicated that these compounds could significantly reduce depressive-like behaviors in animal models, likely through serotonin modulation .

Study 2: Anti-Cancer Potential

Research has highlighted the potential of fluorinated amino acids in cancer therapy. A specific focus was placed on how compounds with a trifluoromethyl group can inhibit cancer cell proliferation by targeting metabolic pathways associated with tumor growth. The compound showed promising results in vitro against various cancer cell lines .

Comparative Analysis

To better understand the biological activity of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, it is helpful to compare it with other related compounds.

CompoundActivity TypeKey Findings
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-olAntidepressantSignificant reduction in depressive behaviors
5-FluoroindoleSerotonin Reuptake InhibitorIncreased potency over non-fluorinated analogs
TrifluoromethylphenylalanineAnti-CancerInhibited growth in multiple cancer cell lines

Q & A

Q. What are the recommended synthetic routes for (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, considering stereochemical control?

Methodological Answer: The synthesis of this chiral amino alcohol requires strategies to preserve stereochemical integrity. A plausible approach involves:

  • Chiral Pool Synthesis : Starting from a chiral precursor (e.g., L-serine or D-mannitol derivatives) to introduce the (3S)-configuration .
  • Asymmetric Catalysis : Using chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of ketone intermediates .
  • Protection/Deprotection Steps : Temporary protection of the amino group (e.g., tert-butyloxycarbonyl, Boc) during bromination and trifluoromethylation of the aromatic ring .
  • Key Reaction Conditions :
    • Bromination: N-bromosuccinimide (NBS) under radical or electrophilic conditions.
    • Trifluoromethylation: Copper-mediated coupling with CF₃ reagents .
  • Purification : Chiral HPLC or recrystallization to ensure enantiomeric purity .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons near the bromine (deshielded signals) and trifluoromethyl groups (distinct splitting patterns) .
    • ¹⁹F NMR : Confirm the presence and environment of the CF₃ group (δ ~ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects .
  • Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .

Q. What preliminary biological screening approaches are suitable for assessing this compound's pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer, FRET) .
    • Receptor Binding : Radioligand displacement assays (e.g., GPCRs, ion channels) .
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
    • Functional Assays : Measure cAMP levels or calcium flux in neuronal models .
  • ADME Profiling :
    • Metabolic stability in liver microsomes.
    • Permeability via Caco-2 monolayers .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against specific targets?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the phenyl ring (e.g., replace Br with Cl, adjust CF₃ position) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding via NH₂, hydrophobic interactions with CF₃) .
  • Biological Testing :
    • Compare IC₅₀ values across analogs for target selectivity.
    • Assess off-target effects via panel screening (e.g., Eurofins Cerep) .
  • Data Analysis :
    • Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

Q. How should researchers address discrepancies in reported biological activities of structurally similar brominated trifluoromethylphenyl amino alcohols?

Methodological Answer:

  • Controlled Replication : Reproduce assays under identical conditions (e.g., buffer pH, temperature, cell passage number) .
  • Structural Validation : Re-analyze compound purity and stereochemistry (e.g., via chiral HPLC, X-ray) .
  • Meta-Analysis :
    • Tabulate literature data (see Table 1) to identify trends (e.g., CF₃ position vs. potency).
    • Statistically evaluate outliers using ANOVA or regression analysis .

Q. Table 1: Comparative Bioactivity of Brominated Trifluoromethylphenyl Amino Alcohols

Compound SubstituentsTarget IC₅₀ (nM)Selectivity Ratio (Target/Off-Target)Reference
2-Br,4-CF₃ (This Compound)120 ± 155.2
3-Br,4-CF₃450 ± 301.8
2-Cl,4-CF₃ ()95 ± 108.1

Q. What strategies can resolve conflicting data on metabolic stability between in vitro and in vivo models for this compound?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) :
    • Compare metabolic rates in liver microsomes vs. plasma stability in rodents .
  • Mechanistic Studies :
    • Identify major metabolites via LC-MS/MS and test their activity .
  • Species-Specific Factors :
    • Use humanized CYP450 mouse models to bridge interspecies differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.